Palladium(II) benzoate

概要

説明

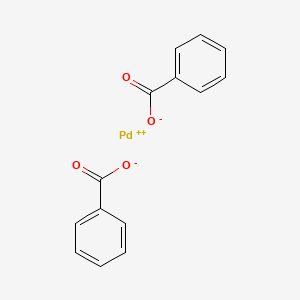

Palladium(II) benzoate is a chemical compound with the linear formula C14H10O4Pd . It is used in various scientific and industrial applications .

Synthesis Analysis

Palladium(II) complexes have been synthesized using a variety of methods. One approach involves the use of palladium nanoparticles, which have shown selective catalytic activity . Another method involves a palladium-catalyzed carbonylation reaction for the synthesis of benzyl benzoates from aryl bromides .

Molecular Structure Analysis

The molecular formula of this compound is C14H10O4Pd . The structure of palladium(II) complexes has been studied extensively, with a focus on the effects of substituents on the structure around palladium .

Chemical Reactions Analysis

Palladium(II) complexes are known for their catalytic activity. They are involved in various chemical reactions such as petroleum cracking, selective low oxide, and alkanes oxidation . They also play a role in carbon–carbon bond forming reactions like the Heck reaction and Suzuki coupling .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.6 g/mol . It is known to have unique properties due to the configuration of its outermost electron shells .

科学的研究の応用

Catalytic Processes and Mechanisms

C-O Bond-Forming Reductive Elimination

Palladium(IV) complexes, including those with benzoate ligands, exhibit unusual stability and can undergo C-O bond-forming reductive elimination. These complexes are significant for understanding catalytic processes relevant to organic synthesis (Dick, Kampf, & Sanford, 2005).

Oxidation of Hindered Alkenes

The combination of palladium(II) benzoate and other components catalyzes the oxidation of terminal alkenes, forming linear allylic esters. This method is valuable for synthesizing and modifying complex molecules due to its mild conditions and high functional group tolerance (Litman, Sharma, & Hartwig, 2017).

Organopalladium(IV) Chemistry Development

Organopalladium(IV) chemistry, including this compound complexes, offers valuable systems for studying mechanisms in organometallic chemistry and catalysis, particularly in reactions like oxidative addition and reductive elimination (Canty, 1992).

Carbonylation Reactions

Palladium complexes, including those supported on silica with benzoate ligands, catalyze carbonylation reactions, such as converting iodobenzene to methyl benzoate. These catalysts exhibit high yield and recyclability, demonstrating their utility in organic synthesis (Antebi, Arya, Manzer, & Alper, 2002).

Synthesis and Applications in Complex Molecules

Aerobic Oxidation Catalysis

this compound, when combined with specific ligands, catalyzes the selective aerobic oxidation of benzylic positions in organic compounds. This method is efficient for synthesizing carbonyl and carboxy derivatives, crucial in pharmaceutical and fine chemical industries (Urgoitia, Maiztegi, SanMartin, Herrero, & Domínguez, 2015).

Carbonylation of N,N-Dimethylbenzylamines

Palladium-catalyzed carbonylation of substituted N,N-dimethylbenzylamines, assisted by LiCl, allows for the transformation of these compounds into ortho-methyl benzoate. This method is applicable in synthesizing complex organic molecules like variolaric acid (Li, Cai, & Shi, 2010).

Mechanisms in Aerobic Oxidation Reactions

The reaction of molecular oxygen with palladium(II) hydrides, involving benzoate ligands, is crucial in Pd-catalyzed aerobic oxidation reactions. The mechanisms of these reactions have been intensively studied, offering insights into more efficient catalytic processes (Konnick, Decharin, Popp, & Stahl, 2011).

Catalytic Carbonylation in Ionic Liquid Media

Palladium-catalyzed carbonylation of aryl halides in ionic liquids, with alcohols or NEt2H, is accelerated by this compound. The method's high efficiency and catalyst recyclability are significant for green chemistry and sustainable industrial processes (Mizushima, Hayashi, & Tanaka, 2001).

作用機序

Target of Action

Palladium(II) benzoate is a complex compound that primarily targets molecular structures within cells. The exact targets can vary depending on the specific application of the compound. For instance, in the context of catalysis, this compound targets specific organic molecules to facilitate chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as coordination chemistry . In the context of catalysis, this compound can facilitate the ortho alkylation of benzoic acids with alkyl halides . The compound acts as a catalyst, accelerating the reaction without being consumed in the process. The palladium(II) ion in the compound can form bonds with organic molecules, enabling it to influence their chemical behavior .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on its specific application. In catalysis, the compound can influence a variety of chemical reactions, including the formation of C–H bonds . This can lead to the production of various organic compounds, including γ– and ™– benzolactones .

Pharmacokinetics

Like other palladium compounds, it is expected to have low solubility in water This could potentially impact its bioavailability and distribution within an organism

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its specific application. In the context of catalysis, the compound can facilitate the formation of various organic compounds . In potential anticancer applications, palladium(II) complexes have been shown to induce cell death and affect antioxidant defense mechanisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other chemicals in the reaction mixture . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .

Safety and Hazards

将来の方向性

Research on palladium(II) complexes is ongoing, with a focus on their potential applications in various fields. For instance, palladium(II) complexes are being explored for their potential anticancer activity . Additionally, the development of efficient catalysts for both Suzuki–Miyaura and Heck cross-coupling reactions is a promising future direction .

特性

IUPAC Name |

palladium(2+);dibenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDNHPPMQMZYJQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid](/img/structure/B3126718.png)